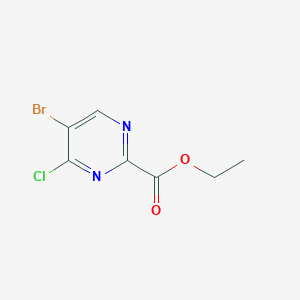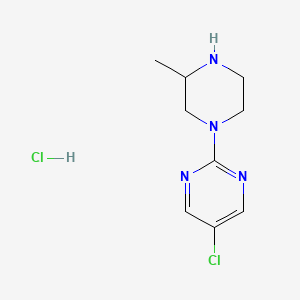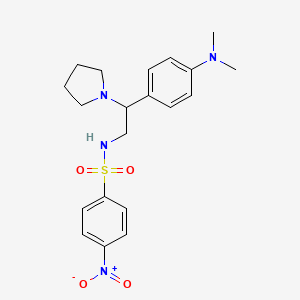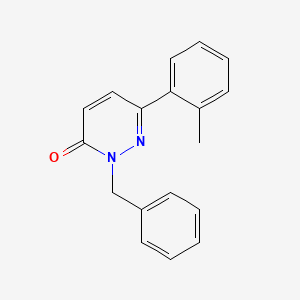![molecular formula C17H19NO4S B2709711 N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide CAS No. 305373-10-8](/img/structure/B2709711.png)
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide, also known as DMP-323, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. However, DMP-323 has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been used in the study of crystal structures of Schiff base hydrazones . These compounds are structurally characterized biphenyl derivatives of phenylmethylidene-carbohydrazide . The study of their crystal structures can provide insights into their physical and chemical properties .
Bioinorganic Chemistry
Schiff base hydrazones, which include this compound, play an important role in bioinorganic chemistry . They easily form stable complexes with most transition metal ions . This property makes them useful in the study of metal-protein interactions and other biological processes .
Pharmacological Applications
Coordination compounds derived from aroylhydrazones, which include this compound, have been reported to act as enzyme inhibitors . They have potential pharmacological applications due to their ability to inhibit certain biological processes .
Antimicrobial Activity
Some derivatives of the compound have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This suggests potential applications in the development of new antibacterial drugs .
Inhibitor of Bacterial RNA Polymerase
The compound has been studied as a potential inhibitor of bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target . The compound might serve as a lead structure for developing potent bacterial RNAP inhibitors .
Antioxidant Activity
Some derivatives of the compound have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals . This suggests potential applications in the prevention of diseases related to oxidative stress .
Anti-inflammatory Activity
Some derivatives of the compound have shown anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and substances with anti-inflammatory activity can help reduce this response . This suggests potential applications in the treatment of inflammatory diseases .
Synthesis of Novel Compounds
The compound can be used as a starting material in the synthesis of novel compounds . These novel compounds can have different properties and potential applications, expanding the range of possible uses for the original compound .
Propiedades
IUPAC Name |
(NE)-N-[(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-9-8-15(17(12-16)22-2)13-18-23(19,20)11-10-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIKATTUXREXJO-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NS(=O)(=O)CCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2709628.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2709632.png)


![1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone](/img/structure/B2709638.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2709641.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2709645.png)
![2,3-Dimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2709647.png)
![3-fluoro-4-methoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2709649.png)
